N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-fluorobenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-fluorobenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure, incorporating a sulfone group, a tetrahydrothiophene ring, and a fluorobenzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. This can be achieved through the oxidation of tetrahydrothiophene using hydrogen peroxide or other oxidizing agents to introduce the sulfone group. The next step involves the formation of the benzamide moiety, which can be synthesized through the reaction of 4-fluorobenzoic acid with ethylamine under appropriate conditions. Finally, the two components are coupled together using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxidation step and large-scale coupling reactions using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfone group, converting it back to a thioether.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Further oxidized sulfone derivatives
Reduction: Thioether derivatives
Substitution: Various substituted benzamide derivatives depending on the nucleophile used
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-fluorobenzamide involves its interaction with specific molecular targets. The sulfone group and the fluorobenzamide moiety are key functional groups that enable the compound to bind to proteins or enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfone group enhances its stability and reactivity, while the fluorobenzamide moiety provides opportunities for interactions with biological targets that are not possible with other similar compounds.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-2-15(12-7-8-19(17,18)9-12)13(16)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXUAZBQACKFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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